2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride
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Overview
Description
2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a morpholine ring, an aminomethyl group, and a tert-butyl ester group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react to form the aminomethyl derivative.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization and recrystallization to obtain high-purity product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the morpholine ring and aminomethyl group.
Pathways Involved: The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminomethyl-morpholine-4-carboxylic acid methyl ester hydrochloride
- 2-Aminomethyl-morpholine-4-carboxylic acid ethyl ester hydrochloride
- 2-Aminomethyl-morpholine-4-carboxylic acid isopropyl ester hydrochloride
Uniqueness
2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride is unique due to its tert-butyl ester group, which provides enhanced stability and solubility compared to its methyl, ethyl, and isopropyl counterparts. This makes it particularly valuable in applications requiring high solubility and stability under various conditions.
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)morpholine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYMDZCABLMKRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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